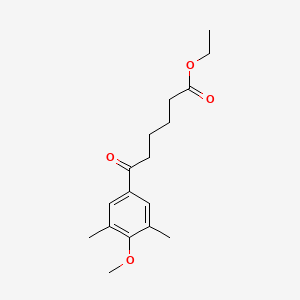

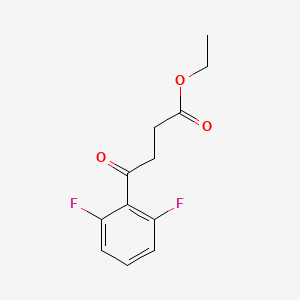

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

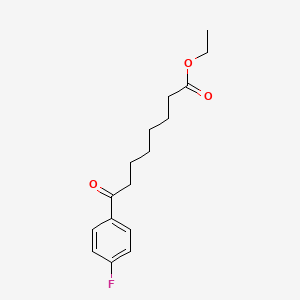

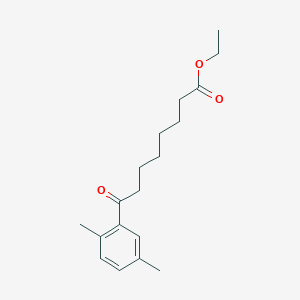

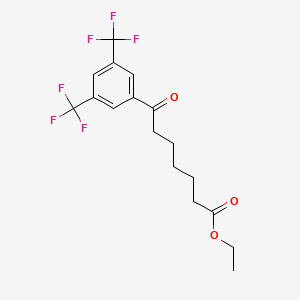

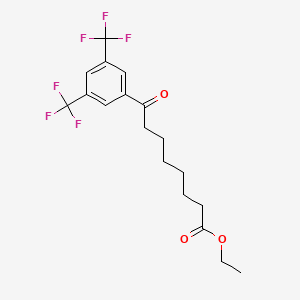

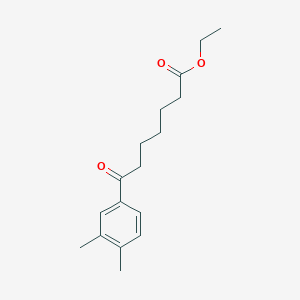

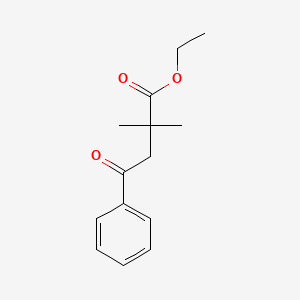

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is a chemical compound that contains a difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached. It also contains a butyrate group, which is a four-carbon chain with a carbonyl (C=O) group and an ethyl group at the end .

Aplicaciones Científicas De Investigación

Biosynthesis in Wine Making

Ethyl 4-oxobutyrate plays a significant role in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in sherry wines. Research has shown that adding Ethyl 4-oxobutyrate to sherry under growing films of specific yeasts results in the formation of gamma-butyrolactone and other related compounds, confirming pathways proposed for their formation in wine-making processes (Fagan, Kepner, & Webb, 1981).

Synthesis of Medical Compounds

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate has been utilized in the synthesis of various medical compounds. For instance, its derivative, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, is an intermediate in synthesizing the antiobesity agent rimonabant (Hao Zhi-hui, 2007). Additionally, Ethyl 2-alkyl-4-aryl-3-oxobutyrates have been used to synthesize potent anti-HIV-1 activity compounds (Danel et al., 1996).

Applications in Organic Chemistry

In organic chemistry, ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is involved in various synthesis processes. For instance, its enantioselective hydrogenation in solutions of organic salts has been studied for recycling the catalyst Ru-BINAP, demonstrating its application in catalytic processes (Starodubtseva et al., 2004). Another study explored its use in synthesizing antimicrobial compounds, highlighting its significance in developing new pharmaceuticals (Kucukguzel et al., 1999).

Biotechnology and Pharmaceutical Research

In biotechnology, ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate's derivatives have been used for asymmetric bioreduction processes in pharmaceutical synthesis. For example, studies have been conducted to optimize the pH profile for the asymmetric reduction of Ethyl 4‐Chloro‐3‐oxobutyrate by baker's yeast, which is crucial for producing high-quality pharmaceutical products (Chen et al., 2002).

Photovoltaic Research

This compound has also found applications in photovoltaic research. Studies have been conducted on the photovoltaic properties of derivatives, like the 4H-pyrano[3,2-c]quinoline derivatives, indicating its potential in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHYKZRYTOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645625 |

Source

|

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate | |

CAS RN |

493004-53-8 |

Source

|

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.